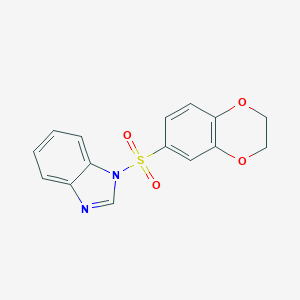

![molecular formula C8H10N2O3S B344911 Ácido 3-[(4-metil-1,3-tiazol-2-il)carbamoil]propanoico CAS No. 313660-65-0](/img/structure/B344911.png)

Ácido 3-[(4-metil-1,3-tiazol-2-il)carbamoil]propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocyclic compound that consists of sulfur and nitrogen . Thiazole is a versatile entity in actions and reactions and has been an important heterocycle in the world of chemistry .

Synthesis Analysis

The synthesis of thiazole-bearing compounds typically involves two steps . The first step is the synthesis of core building blocks, which are 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids . This is achieved by the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . The second step is the synthesis of the corresponding 3-[(4-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids amides using 1,1’-carbonyldimidazole as a coupling reagent .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Aplicaciones Científicas De Investigación

Farmacéuticos: Aplicaciones antimicrobianas y antirretrovirales

Se ha descubierto que los derivados de tiazol, incluidos compuestos como el ácido 3-[(4-metil-1,3-tiazol-2-il)carbamoil]propanoico, poseen propiedades antimicrobianas significativas . Se utilizan en la síntesis de fármacos como la sulfathiazol, que es conocido por su actividad antimicrobiana. Además, los compuestos de tiazol están presentes en fármacos antirretrovirales como el ritonavir, destacando su importancia en el tratamiento de infecciones virales, incluido el VIH .

Investigación del cáncer: Propiedades antineoplásicas

En el ámbito de la oncología, los derivados de tiazol son componentes de fármacos contra el cáncer como la tiazofurina. Estos compuestos se han estudiado por su potencial para inhibir el crecimiento de células cancerosas y se consideran en el desarrollo de nuevas terapias antineoplásicas .

Trastornos neurológicos: Enfermedad de Alzheimer

La investigación ha indicado que los derivados de tiazol pueden tener propiedades anti-Alzheimer. La modificación de compuestos basados en tiazol puede conducir al desarrollo de moléculas con potentes actividades contra enfermedades neurodegenerativas, incluida la enfermedad de Alzheimer .

Salud cardiovascular: Efectos antihipertensivos

Los derivados de tiazol también se exploran por sus beneficios cardiovasculares, particularmente sus efectos antihipertensivos. Esta aplicación es crucial para el desarrollo de nuevos tratamientos para la presión arterial alta y las condiciones cardiovasculares relacionadas .

Aplicaciones antiinflamatorias y analgésicas

Las propiedades antiinflamatorias y analgésicas de los derivados de tiazol los hacen valiosos en el tratamiento del dolor y la inflamación. Los compuestos con una parte de tiazol han mostrado una actividad significativa en la reducción de la inflamación y el alivio del dolor .

Propiedades antioxidantes

Algunos derivados de tiazol se han sintetizado y examinado por sus propiedades antioxidantes. Estos compuestos pueden neutralizar los radicales libres, que son dañinos para las estructuras celulares, y por lo tanto juegan un papel en la prevención de enfermedades relacionadas con el estrés oxidativo .

Química agrícola: Actividades herbicidas

Los derivados de tiazol se han evaluado por sus actividades herbicidas. La introducción de ciertos grupos funcionales en la estructura molecular de los compuestos de tiazol puede mejorar su efectividad como herbicidas, ofreciendo posibles aplicaciones en química agrícola .

Aplicaciones industriales: Sensibilizadores fotográficos y vulcanización

Los compuestos de tiazol se utilizan en diversas aplicaciones industriales, como sensibilizadores fotográficos y en el proceso de vulcanización del caucho. Sus propiedades químicas únicas los hacen adecuados para estas aplicaciones, contribuyendo a los avances en los procesos industriales .

Direcciones Futuras

Thiazole-bearing compounds have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, it is expected that future research will continue to explore new thiazole-bearing compounds, including “3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid”, for potential therapeutic applications .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Análisis Bioquímico

Biochemical Properties

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for carbohydrate metabolism . Additionally, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can form non-covalent complexes with proteins, influencing their function and stability .

Cellular Effects

The effects of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. In certain cell types, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid has been shown to result in sustained changes in gene expression and cellular metabolism, indicating potential long-term benefits or adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid vary with different dosages. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . The threshold for these effects varies depending on the specific animal model and the route of administration.

Metabolic Pathways

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism . Additionally, it can affect the levels of certain metabolites, leading to changes in overall metabolic homeostasis . The interactions of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid with these metabolic pathways highlight its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can accumulate in certain cellular compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular distribution of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHUORHAZEGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

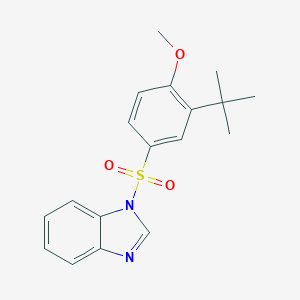

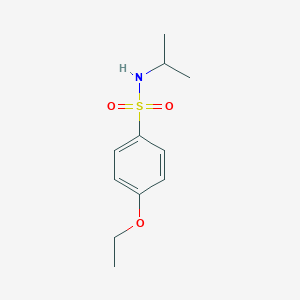

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)

amine](/img/structure/B344832.png)

amine](/img/structure/B344833.png)

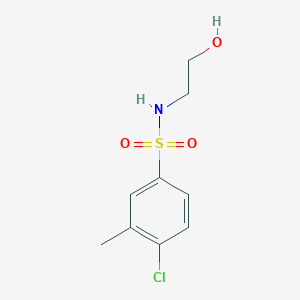

![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

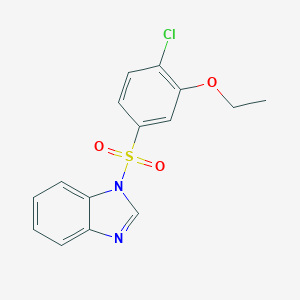

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

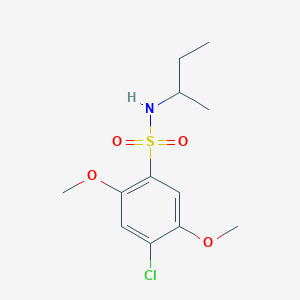

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)